
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The amino group and the ethyl group are introduced through substitution reactions
Etherification: The final step involves the etherification of the pyrazole with 2-chloroethanol to introduce the methoxyethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-methyl-5-phenylpyrazole: Similar structure but with a phenyl group instead of an ethyl group.
4-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a phenyl group and a different substitution pattern.
5-Amino-3-ethyl-1-methylpyrazole: Similar structure but without the methoxyethanol moiety.
Uniqueness
2-((4-Amino-3-ethyl-1-methyl-1h-pyrazol-5-yl)oxy)ethan-1-ol is unique due to the presence of the methoxyethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.
Eigenschaften
Molekularformel |
C8H15N3O2 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-(4-amino-5-ethyl-2-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C8H15N3O2/c1-3-6-7(9)8(11(2)10-6)13-5-4-12/h12H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
JFQYQWLBEYPQJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1N)OCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


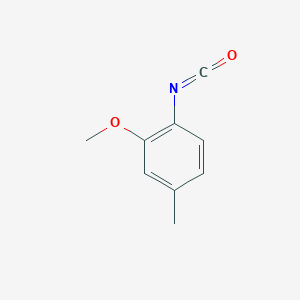
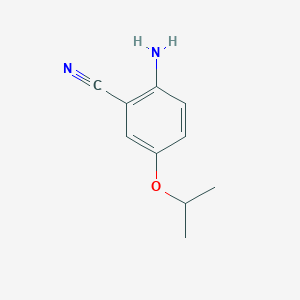


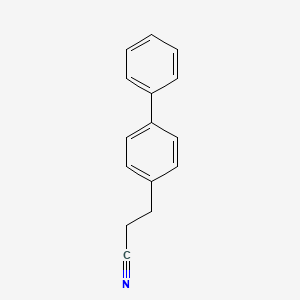
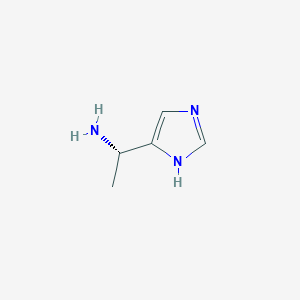

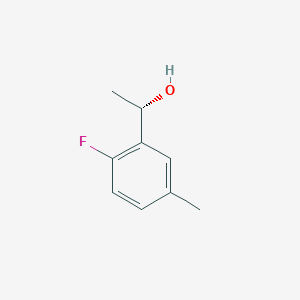
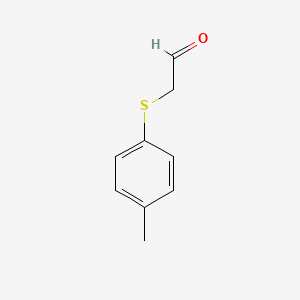
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
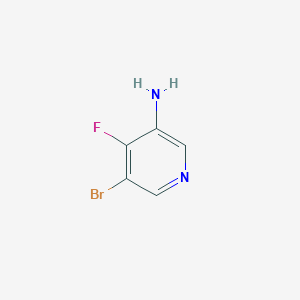
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

